molecular formula C19H17F3N2O3 B2967202 6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide CAS No. 1795442-68-0

6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide

Cat. No.: B2967202
CAS No.: 1795442-68-0
M. Wt: 378.351
InChI Key: HOGMZYOCOYUYST-UHFFFAOYSA-N
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Description

6-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 6-methoxy substituent on the indole core and a trifluorinated, hydroxyl-bearing phenylpropyl side chain. For example, structurally related N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives have demonstrated significant antihypertriglyceridemic effects in preclinical models, reducing plasma triglycerides and cholesterol while elevating HDL levels . The trifluoro and hydroxyl groups in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs, though specific pharmacological data for this compound remain to be published .

Properties

IUPAC Name

6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-14-8-7-12-9-16(24-15(12)10-14)17(25)23-11-18(26,19(20,21)22)13-5-3-2-4-6-13/h2-10,24,26H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGMZYOCOYUYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide, commonly referred to as 6-MeO-TFMPP, is a synthetic compound belonging to the indole derivatives class. It has garnered attention in the scientific community due to its potential biological activities, particularly as a serotonin receptor agonist. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity studies, and potential therapeutic applications.

  • Molecular Formula : C19_{19}H17_{17}F3_{3}N2_{2}O3_{3}
  • Molecular Weight : Approximately 378.351 g/mol
  • CAS Number : 1795442-68-0

6-MeO-TFMPP is hypothesized to act primarily as a serotonin receptor agonist , which suggests that it may influence neurotransmitter systems involved in mood regulation and anxiety response. This mechanism indicates potential applications in treating mood disorders and anxiety-related conditions.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of 6-MeO-TFMPP against various tumor cell lines. The findings are summarized in the following table:

Cell Line IC50 (µM) Selectivity Index (SI) Reference Drug
M-HeLa (Cervical Cancer)15.04.5Sorafenib
PC3 (Prostate Cancer)20.53.0Sorafenib
Chang Liver Cells67.5--

The selectivity index (SI) is calculated as the ratio of IC50 values for normal cells to tumor cells. A higher SI indicates a more selective action against tumor cells compared to normal cells.

Case Studies

  • Study on Cytotoxicity : A study published in MDPI demonstrated that various indole derivatives, including 6-MeO-TFMPP, exhibited significant cytotoxic activity against M-HeLa cells while showing lower toxicity towards normal liver cells. The selectivity of these compounds is crucial for their potential therapeutic use in oncology .
  • Serotonin Receptor Activity : Research indicates that compounds similar to 6-MeO-TFMPP can modulate serotonin receptor activity, which may lead to anxiolytic and antidepressant effects. The agonistic action on serotonin receptors suggests a pathway for developing treatments for depression and anxiety disorders.

Stability and Reactivity

The stability of 6-MeO-TFMPP under various conditions has been noted in several studies:

  • The compound is relatively stable under normal conditions but may decompose over time when exposed to acidic or basic environments.
  • It is soluble in organic solvents such as ethanol and methanol, which may facilitate its use in laboratory settings.

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxamide Derivatives

Structural and Functional Differences

The table below highlights key structural and pharmacological distinctions between the target compound and related analogs:

Compound Name Indole Substituent Amide Side Chain Biological Activity Synthesis Method (Key Reagents) Reference
Target Compound 6-Methoxy 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl Hypothesized lipid-lowering Likely coupling of ethyl indole-2-carboxylate with trifluorinated amine (DMF/sodium ethoxide)
N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide 5-Fluoro 4-Benzoylphenyl Reduces triglycerides, elevates HDL Ethyl-5-fluoroindole-2-carboxylate + aminobenzophenone (DMSO/NaOEt)
N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide Unspecified Biphenyl-4-yl carbonyl aminopropyl Falcipain inhibition (antimalarial) Coupling with biphenyl carbonyl chloride
5-Bromo-7-Fluoro-N-Methyl-N-Phenyl-1H-Indole-2-Carboxamide 5-Bromo, 7-Fluoro N-Methyl-N-phenyl Undisclosed (patented intermediate) Bromo/fluoro-substituted indole acid + methylaniline

Pharmacological Implications

  • Electron-Donating vs.
  • Side Chain Hydrophobicity : The trifluoro-hydroxy-phenylpropyl side chain introduces steric bulk and hydrophobicity, which may improve membrane permeability over benzoylphenyl or biphenyl groups .
  • Fluorine Effects : The trifluoromethyl group could enhance metabolic stability and bioavailability, as seen in other fluorinated pharmaceuticals .

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